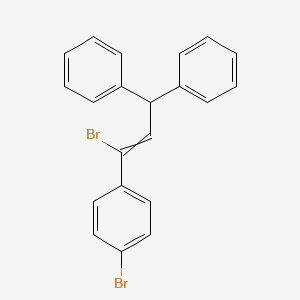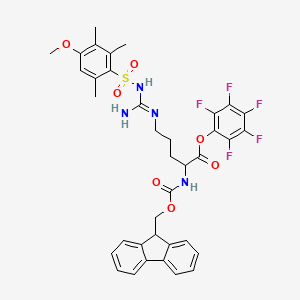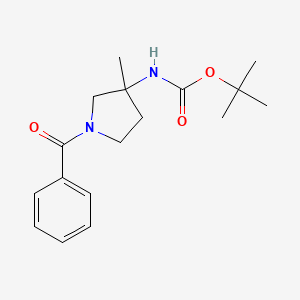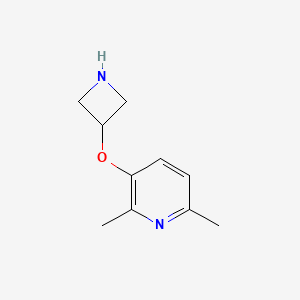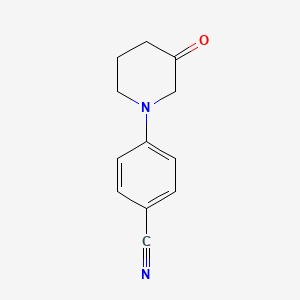![molecular formula C14H12N2O B13889524 (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core linked to a phenylmethanol group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the phenylmethanol group. One common synthetic route includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Phenylmethanol Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenylmethanol moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine or pyrrole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer and other diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Phenylpyrroles: Compounds like [4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid belong to this class and have similar structural features.
Uniqueness
(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol is unique due to its specific substitution pattern and the presence of the phenylmethanol group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H12N2O |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-3-5-11(6-4-10)13-8-12-2-1-7-15-14(12)16-13/h1-8,17H,9H2,(H,15,16) |
Clé InChI |
ZEZVRMPGAWBYHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC(=C2)C3=CC=C(C=C3)CO)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)
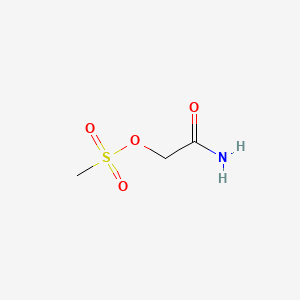
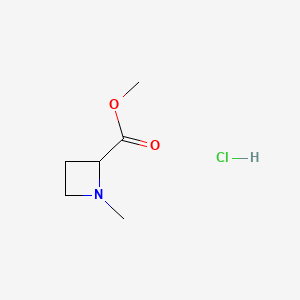
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
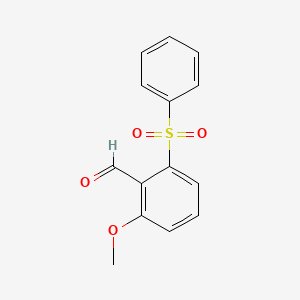
![2-[(4-Acetylpiperazin-1-yl)methyl]-7-(3,4-dimethoxyphenyl)-5-ethylthieno[3,2-c]pyridin-4-one](/img/structure/B13889479.png)
